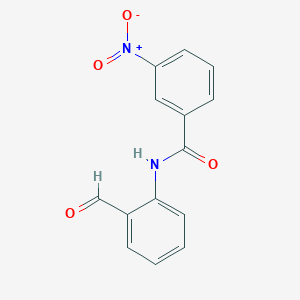

N-(2-Formylphenyl)-3-nitrobenzamide

Description

Crystallographic Analysis of Molecular Geometry

The crystallographic examination of this compound reveals a complex molecular architecture characterized by specific geometric parameters that define its three-dimensional structure. The compound crystallizes with distinct unit cell dimensions, as evidenced by comprehensive X-ray diffraction studies that have elucidated the precise atomic positioning within the crystal lattice. The molecular geometry exhibits a largely planar aromatic system, with the formyl, nitro, and benzamide groups contributing to an extended conjugated framework that influences both the electronic properties and intermolecular interactions.

The bond lengths and angles within the molecule conform to expected values for aromatic amide compounds, with the carbon-nitrogen bond in the amide linkage displaying characteristic partial double-bond character due to resonance effects. The nitro group orientation relative to the benzene ring has been precisely determined through crystallographic analysis, revealing a specific dihedral angle that optimizes both electronic delocalization and steric interactions. The formyl group positioning creates additional geometric constraints that influence the overall molecular conformation and packing arrangements in the solid state.

Crystallographic data indicates that the compound adopts a specific space group arrangement, with molecules oriented to maximize hydrogen bonding interactions between adjacent units. The electron density distribution, as revealed through structure factor analysis, demonstrates the influence of electron-withdrawing groups on the aromatic system's electronic configuration. These geometric parameters provide crucial insights into the compound's reactivity patterns and potential for supramolecular assembly formation.

Conformational Studies via X-ray Diffraction

X-ray diffraction analysis has provided comprehensive insights into the conformational preferences of this compound in the crystalline state. The technique reveals that the molecule adopts a preferred conformation that minimizes steric clashes while maximizing favorable electronic interactions between functional groups. The diffraction patterns demonstrate characteristic peak positions that correspond to specific interatomic distances and structural motifs within the crystal lattice.

The conformational analysis reveals that the compound exhibits limited rotational freedom around the amide bond due to the partial double-bond character and the steric influence of the formyl and nitro substituents. The X-ray data indicates specific torsion angles that define the relative orientations of the aromatic rings and functional groups, providing quantitative measures of the molecular geometry. These conformational parameters are crucial for understanding the compound's behavior in different chemical environments and its potential for molecular recognition processes.

Detailed examination of the diffraction data reveals intermolecular hydrogen bonding patterns that stabilize specific conformational arrangements in the crystal structure. The nitro group oxygen atoms serve as hydrogen bond acceptors, while the amide nitrogen functions as both donor and acceptor, creating a network of stabilizing interactions. These conformational studies have implications for understanding the compound's solubility characteristics, thermal stability, and potential for polymorphic transitions under different crystallization conditions.

Spectroscopic Profiling (¹H Nuclear Magnetic Resonance, Infrared, Raman)

Comprehensive spectroscopic characterization of this compound has been achieved through multiple analytical techniques that provide complementary structural information. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that are characteristic of the various proton environments within the molecule. The aromatic protons display chemical shifts in the range typical of substituted benzene rings, with specific downfield shifts observed for protons ortho to electron-withdrawing groups.

The formyl proton exhibits a characteristic highly downfield chemical shift due to the deshielding effect of the carbonyl group, appearing as a distinct singlet that serves as a diagnostic marker for this functional group. The amide proton shows intermediate chemical shift values and coupling patterns that provide information about hydrogen bonding interactions and molecular dynamics in solution. Integration patterns and multiplicity analysis confirm the proposed molecular structure and provide evidence for the absence of impurities or structural isomers.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl stretching frequencies for both the formyl and amide groups appear at distinct wavenumbers, reflecting their different electronic environments and hydrogen bonding interactions. The nitro group exhibits characteristic symmetric and asymmetric stretching modes that confirm its presence and provide information about its electronic state. Raman spectroscopy complements the infrared data by revealing vibrational modes that may be infrared-inactive but provide additional structural information, particularly regarding aromatic ring vibrations and carbon-carbon bond characteristics.

| Spectroscopic Parameter | Observed Value | Assignment |

|---|---|---|

| Formyl Carbon-Hydrogen Stretch | ~2850-2950 cm⁻¹ | Aldehyde C-H |

| Carbonyl Stretch (Formyl) | ~1690-1720 cm⁻¹ | C=O Formyl |

| Carbonyl Stretch (Amide) | ~1650-1680 cm⁻¹ | C=O Amide |

| Nitro Symmetric Stretch | ~1350-1380 cm⁻¹ | NO₂ Symmetric |

| Nitro Asymmetric Stretch | ~1520-1550 cm⁻¹ | NO₂ Asymmetric |

Comparative Analysis with Positional Isomers

The structural comparison of this compound with its positional isomers reveals significant differences in molecular geometry, electronic properties, and crystallographic behavior. Related compounds such as N-(2-chlorophenyl)-2-nitrobenzamide and N-(2-methylphenyl)-2-nitrobenzamide demonstrate how substituent position affects overall molecular architecture. These comparative studies highlight the unique structural features that arise from the specific positioning of the formyl group in the ortho position relative to the amide linkage.

Crystallographic analysis of positional isomers reveals distinct packing arrangements and intermolecular interaction patterns that reflect the different steric and electronic influences of substituent positioning. The dihedral angles between aromatic rings vary significantly among isomers, with some exhibiting greater planarity while others adopt more twisted conformations to minimize unfavorable interactions. These structural differences have direct implications for the compounds' physical properties, including melting points, solubility characteristics, and spectroscopic behavior.

Spectroscopic comparison reveals how substituent position influences chemical shift patterns and coupling constants in nuclear magnetic resonance spectra. The formyl group's position creates distinct electronic environments that can be differentiated from other isomeric arrangements through careful analysis of spectral data. Infrared spectroscopy shows variations in carbonyl stretching frequencies among isomers, reflecting different degrees of conjugation and hydrogen bonding interactions based on substituent positioning.

The electronic properties of these isomers differ substantially due to the varying electron-donating or electron-withdrawing characteristics of the substituents and their positions relative to the aromatic system. The formyl group in this compound provides both electron-withdrawing inductive effects and potential for additional resonance interactions that distinguish it from halogen or alkyl-substituted analogs. These electronic differences manifest in variations in reactivity patterns, with the formyl-containing compound showing enhanced electrophilic character and potential for nucleophilic attack at the carbonyl carbon.

Properties

IUPAC Name |

N-(2-formylphenyl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-9-11-4-1-2-7-13(11)15-14(18)10-5-3-6-12(8-10)16(19)20/h1-9H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKSPJRZIDFHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571185 | |

| Record name | N-(2-Formylphenyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192377-32-5 | |

| Record name | N-(2-Formylphenyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of N-(2-Hydroxymethylphenyl) Nitrobenzamide Derivatives

One common approach involves the oxidation of N-(2-hydroxymethylphenyl)-3-nitrobenzamide derivatives to the corresponding N-(2-formylphenyl)-3-nitrobenzamide. This method uses pyridinium chlorochromate (PCC) as the oxidant in dichloromethane at room temperature.

- Starting from the alcohol intermediate (e.g., N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide), PCC (approximately equimolar) is added in CH2Cl2.

- The reaction mixture is stirred at room temperature for several hours (e.g., 20 h).

- The product is isolated by filtration and washing, typically yielding the formyl derivative in high purity and good yield (~85%) without further purification steps.

This approach is documented as a straightforward and effective oxidation method for the preparation of formyl-substituted benzamides.

Amidation of 2-Formylphenyl Amines with Nitrobenzoyl Chlorides

Another route involves the direct amidation of 2-formylphenyl amines with 3-nitrobenzoyl chloride derivatives:

- The 2-formylphenyl amine is reacted with 3-nitrobenzoyl chloride in the presence of a base such as potassium carbonate in anhydrous solvents like tetrahydrofuran (THF).

- The reaction is conducted under inert atmosphere and mild heating or room temperature for several hours.

- After completion, the reaction mixture is worked up by extraction and purified by recrystallization or column chromatography.

- Yields are generally moderate to good, with the product isolated as a solid with characteristic melting points.

This method is advantageous for preparing a variety of N-(2-formylphenyl)-nitrobenzamide derivatives by varying the acyl chloride component.

Catalytic C–H Amidation of Aldimines with Acyl Azides

A more recent and advanced method utilizes transition metal-catalyzed C–H amidation:

- The reaction involves aldimines derived from 2-formylphenyl amines and acyl azides (including nitrobenzoyl azides).

- Catalysts such as iridium complexes ([IrCp*Cl2]2) with silver salts and lithium acetate are used.

- The process occurs under air at moderate temperatures (~60 °C) for 20 hours.

- Hydrolysis with dilute acid (e.g., 2 M HCl) follows to yield the ortho-amidated benzaldehyde, i.e., this compound derivatives.

- Yields reported are high (up to 85%), and the method allows for structural diversity and functional group tolerance.

This method is notable for its regioselectivity and mild conditions, expanding the synthetic toolbox for such compounds.

One-Pot N-Benzylation and Intramolecular Arylogous Nitroaldol Condensation

An innovative approach integrates N-benzylation with intramolecular nitroaldol condensation to form benzofuran or indole derivatives, with this compound as an intermediate:

- Salicylaldehyde derivatives react with ortho-nitrobenzyl bromides under basic conditions (e.g., DBU in DMF) at elevated temperatures (~80 °C).

- The intermediate this compound is formed via N-benzylation.

- Subsequent intramolecular cyclization through nitroaldol condensation yields benzofuran or indole frameworks.

- This method is transition metal-free and proceeds in moderate to good yields (55–80%).

- It allows for structural modifications by varying substituents on starting materials, providing access to diverse heterocycles.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidation of N-(2-hydroxymethyl) derivative | Pyridinium chlorochromate, CH2Cl2, rt | ~20 h | ~85 | Mild conditions, high purity product | Requires preparation of alcohol precursor |

| Amidation of 2-formylphenyl amine | 3-Nitrobenzoyl chloride, K2CO3, THF, rt | ~3 h | Moderate to good | Straightforward, scalable | Requires acyl chloride synthesis |

| Catalytic C–H amidation | [IrCp*Cl2]2, AgNTf2, LiOAc, DCE, 60 °C | 20 h | Up to 85 | Regioselective, mild, diverse scope | Requires expensive catalysts |

| One-pot N-benzylation + nitroaldol condensation | DBU, DMF, 80 °C | 3 h | 55–80 | Transition metal-free, versatile | Multi-step in one pot, moderate yields |

Chemical Reactions Analysis

Types of Reactions: N-(2-Formylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Major Products:

Oxidation: 2-Formylbenzoic acid derivatives.

Reduction: 3-Amino derivatives of benzamide.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2-Formylphenyl)-3-nitrobenzamide typically involves the condensation of 2-formylbenzoic acid with 3-nitroaniline, often facilitated by dehydrating agents like thionyl chloride or phosphorus oxychloride. This reaction results in the formation of the amide bond essential for its structure. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, allowing for further derivatization and exploration of its reactivity.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical transformations makes it valuable for developing new compounds with desired properties.

Biological Studies

The compound is being investigated for its potential role in studying enzyme interactions and protein modifications. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This property is particularly useful in drug discovery and understanding biochemical pathways.

Pharmacological Research

Research has indicated that this compound may possess anti-inflammatory and antimicrobial activities. These pharmacological properties are under investigation, making it a candidate for developing new therapeutic agents.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique functional groups allow it to be incorporated into various formulations, enhancing performance characteristics such as stability and reactivity.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of several nitro-substituted benzamides, including this compound, against various bacterial strains. The results indicated varying degrees of effectiveness, suggesting that structural modifications could enhance its bioactivity against resistant strains .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition properties of compounds similar to this compound against specific bacterial enzymes involved in cell wall synthesis. These studies highlighted the potential of this compound class as lead compounds for developing new antibacterial drugs .

Mechanism of Action

The mechanism of action of N-(2-Formylphenyl)-3-nitrobenzamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The nitro group can participate in redox reactions, generating reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

Nitrobenzamides share a common backbone but differ in substituents, which dictate their reactivity, solubility, and applications. Below is a comparative analysis:

| Compound Name | Substituent on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| N-(2-Formylphenyl)-3-nitrobenzamide* | 2-formylphenyl | C₁₄H₁₀N₂O₄ | 282.24 (calculated) | -NO₂, -CHO |

| N-(3-Methylphenyl)-3-nitrobenzamide | 3-methylphenyl | C₁₄H₁₂N₂O₃ | 256.26 | -NO₂, -CH₃ |

| N-(3-Fluorophenyl)-3-nitrobenzamide | 3-fluorophenyl | C₁₃H₉FN₂O₃ | 260.22 | -NO₂, -F |

| N-(3-Chlorophenethyl)-4-nitrobenzamide | 4-nitro, 3-chlorophenethyl | C₁₅H₁₃ClN₂O₃ | 304.73 | -NO₂, -Cl |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-methyl, N,O-bidentate | C₁₂H₁₇NO₂ | 207.27 | -CH₃, -OH |

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, analyzed via graph set theory (), influence crystal packing. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms intermolecular O–H···O hydrogen bonds, stabilizing its lattice . In contrast, nitro groups may participate in weaker C–H···O interactions, affecting solubility and melting points.

Comparative Reactivity

- Nitro vs. Formyl Groups : The nitro group’s strong electron-withdrawing nature deactivates the benzene ring toward electrophilic substitution, whereas the formyl group can direct metallation in synthetic modifications .

Biological Activity

N-(2-Formylphenyl)-3-nitrobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a formyl group and a nitro group attached to a benzamide structure. The presence of these functional groups contributes to its reactivity and biological interactions. The molecular formula is with a molecular weight of 246.23 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Redox Reactions : The nitro group can participate in redox reactions, generating reactive intermediates that interact with biological molecules, which may lead to cytotoxic effects or modulation of enzyme activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness similar to established antibiotics. For instance, studies have shown that derivatives of nitrobenzamide compounds often display potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit key inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects against several human tumor cell lines in vitro, indicating its potential as a lead compound for cancer therapy . However, further studies are necessary to elucidate the specific mechanisms and efficacy in vivo.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, the introduction of different substituents on the aromatic rings can enhance or diminish its activity against specific targets. A comparative analysis with similar compounds reveals that variations in electron-donating or withdrawing groups significantly affect the compound's potency .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

- Antibacterial Screening : In one study, the compound was tested against various bacterial strains, showing promising results comparable to traditional antibiotics. The minimal inhibitory concentration (MIC) values were determined, establishing a baseline for its antibacterial efficacy .

- Cytotoxicity Assays : In vitro assays demonstrated that this compound selectively inhibited the growth of cancer cell lines, suggesting potential for further development as an anticancer agent .

- Mechanistic Studies : Investigations into the mechanism revealed that the compound interferes with specific metabolic pathways in bacteria and cancer cells, providing insights into how it exerts its biological effects .

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-Formylphenyl)-3-nitrobenzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-formylphenylamine with 3-nitrobenzoyl chloride under Schotten-Baumann conditions. Optimize reaction efficiency by:

- Using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the acyl chloride intermediate.

- Controlling temperature (0–5°C) to suppress side reactions like over-acylation.

- Employing triethylamine as a base to neutralize HCl byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- H/C NMR for verifying aromatic substitution patterns and formyl/nitro groups.

- IR spectroscopy to confirm amide C=O (~1650–1680 cm) and nitro group (~1520 cm) stretches.

- Crystallography :

- Use SHELX-97 for structure solution and refinement. SHELXL is preferred for high-resolution data to model disorder or thermal parameters .

- Visualize hydrogen bonding networks using Mercury CSD 2.0 (e.g., C=OH-N interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data (e.g., bond length/angle mismatches) for this compound?

- Methodological Answer :

- Cross-validate data with high-resolution (<1.0 Å) X-ray diffraction. Use SHELXL’s restraints (e.g., DFIX, DANG) to refine geometrically strained regions .

- Compare experimental data with computational models (e.g., DFT-optimized geometries) to identify systematic errors.

- Analyze thermal ellipsoids for dynamic disorder; apply TWIN commands in SHELXL for twinned crystals .

Q. What strategies are effective for analyzing hydrogen-bonding networks and their impact on crystal packing?

- Methodological Answer :

- Use graph-set analysis (e.g., Etter’s notation) to classify hydrogen bonds into motifs like for amide dimerization .

- Mercury CSD’s "Packing Similarity" tool identifies isostructural patterns by comparing intermolecular contacts (e.g., π-π stacking distances) .

- For ambiguous interactions, calculate Hirshfeld surfaces to quantify close contacts (e.g., OH vs. CC contributions) .

Q. How can researchers address poor crystallinity during structure determination of this compound derivatives?

- Methodological Answer :

- Optimize crystallization using solvent vapor diffusion (e.g., DMF/ether) or slow evaporation with mixed solvents (e.g., chloroform/hexane).

- For microcrystalline powders, employ synchrotron radiation or low-temperature (100 K) data collection to enhance diffraction quality.

- If twinning occurs, use SHELXL’s TWIN/BASF commands for refinement .

Q. What cross-disciplinary approaches are recommended for studying functional group reactivity (e.g., nitro reduction or formyl derivatization)?

- Methodological Answer :

- Nitro Reduction : Catalytic hydrogenation (H, Pd/C) in ethanol at 50°C. Monitor via TLC and characterize the amine product via LC-MS.

- Formyl Derivatization : Condense with hydrazines to form hydrazones; confirm via H NMR (disappearance of formyl proton at δ ~10 ppm) .

- Computational Support : Use Gaussian or ORCA to calculate reaction transition states and predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.